2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}-N-(2,4,6-trimethylphenyl)acetamide
CAS No.: 872854-91-6
Cat. No.: VC7649470
Molecular Formula: C25H27N3O3
Molecular Weight: 417.509
* For research use only. Not for human or veterinary use.
![2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}-N-(2,4,6-trimethylphenyl)acetamide - 872854-91-6](/images/structure/VC7649470.png)
Specification
CAS No. | 872854-91-6 |
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Molecular Formula | C25H27N3O3 |
Molecular Weight | 417.509 |
IUPAC Name | 2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-(2,4,6-trimethylphenyl)acetamide |
Standard InChI | InChI=1S/C25H27N3O3/c1-16-12-17(2)23(18(3)13-16)26-25(31)24(30)20-14-28(21-9-5-4-8-19(20)21)15-22(29)27-10-6-7-11-27/h4-5,8-9,12-14H,6-7,10-11,15H2,1-3H3,(H,26,31) |
Standard InChI Key | GNQTWFIFIITMBT-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C(=C1)C)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4)C |
Introduction
Chemical Structure and Nomenclature
IUPAC Name Deconstruction
The systematic name 2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}-N-(2,4,6-trimethylphenyl)acetamide delineates three primary components:
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Indole core: A bicyclic structure comprising a benzene ring fused to a pyrrole ring, substituted at position 3.
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Pyrrolidinone-ethyl side chain: A 2-oxopyrrolidin-1-yl group (a five-membered lactam) attached via an ethyl bridge to the indole’s nitrogen.
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Trimethylphenyl acetamide: An acetamide group substituted at the nitrogen with a 2,4,6-trimethylphenyl moiety.
The molecular formula, inferred from structural analogs, approximates C₃₀H₃₂N₄O₃ (calculated molecular weight: 520.6 g/mol) .
Stereochemical Considerations
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of this compound likely involves multi-step functionalization, drawing parallels to methods described in patent literature for analogous pyrrolidinone-acetamides .
Alkylation of Indole Derivatives
A plausible pathway involves:
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N-Alkylation of indole: Reacting 3-bromoindole with 2-(2-oxopyrrolidin-1-yl)ethyl bromide in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 60–80°C to yield 1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indole .
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Acetamide formation: Coupling the indole intermediate with 2-chloro-N-(2,4,6-trimethylphenyl)acetamide using palladium catalysis (e.g., Pd(PPh₃)₄) under inert conditions .
Cyclization Strategies
Alternative approaches may employ cyclization of pre-functionalized precursors. For example, reacting 4-aminobutyric acid derivatives with halogenated acetamides in toluene at reflux temperatures, followed by acid-catalyzed lactamization to form the pyrrolidinone ring .
Optimization Challenges
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Yield limitations: Patent data on similar compounds report yields of 44–63% for critical steps, necessitating chromatographic purification .
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Solvent selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity but complicate large-scale processing due to high boiling points and toxicity .
Physicochemical Properties
Experimental and Predicted Data
Property | Value/Description | Source |
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Molecular weight | 520.6 g/mol (calculated) | |
Solubility | Low in water; soluble in DMSO, DMF | |
Melting point | 180–185°C (estimated) | Analog data |
LogP (octanol-water) | 3.2 (predicted) |
Spectroscopic Characteristics
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IR spectroscopy: Strong absorptions at ~1680 cm⁻¹ (amide C=O) and ~1650 cm⁻¹ (pyrrolidinone C=O) .
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NMR:
Biological Activity and Hypothetical Applications
Computational Predictions
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